N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine
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Overview
Description
N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Similar compounds have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-hiv, antibacterial, anticonvulsant activities, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-hbv, anticancer, and analgesic properties .
Mode of Action
It is known that similar compounds interact with their targets to exert their effects .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to a broad spectrum of biological activities .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been reported to have a broad spectrum of biological activities .
Action Environment
The environment can play a significant role in the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
The oxadiazole nucleus in N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine is known to interact with various enzymes, proteins, and other biomolecules . The derivatives of the oxadiazole nucleus show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity
Cellular Effects
This compound can influence cell function in various ways. It has been reported to exhibit significant activity against Salmonella typhi , indicating its potential role in influencing bacterial cell function
Molecular Mechanism
It is known that oxadiazole derivatives can undergo various chemical reactions, making them important for molecule planning due to their privileged structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes.
Attachment of the benzyl group: This step involves the reaction of the oxadiazole intermediate with benzyl halides under basic conditions, typically using sodium or potassium carbonate as the base.
Introduction of the propan-2-amine group: This can be done through reductive amination, where the oxadiazole-benzyl intermediate is reacted with propan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide, iodobenzenediacetate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, benzylated amines, and other functionalized compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antiviral agent due to the biological activity of the oxadiazole ring.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its electron-conducting properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and materials.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Benzylated amines: Compounds with benzyl groups attached to amine functionalities, which also show diverse pharmacological properties.
Uniqueness
N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine is unique due to its specific combination of the oxadiazole ring, benzyl group, and propan-2-amine moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-15(2)22(13-16-9-5-3-6-10-16)14-18-20-21-19(23-18)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFAIVUDTXKDAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)CC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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